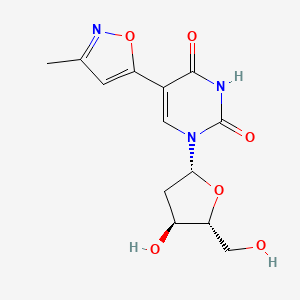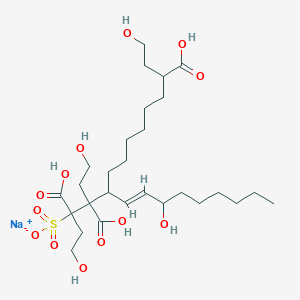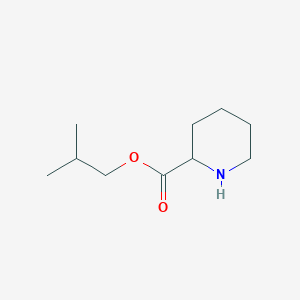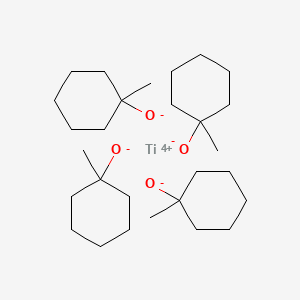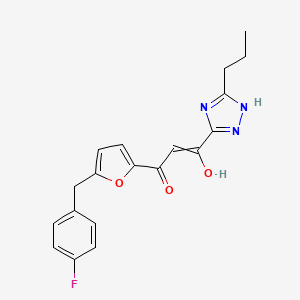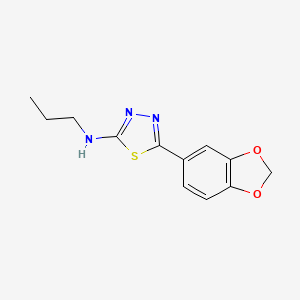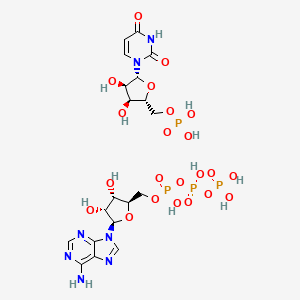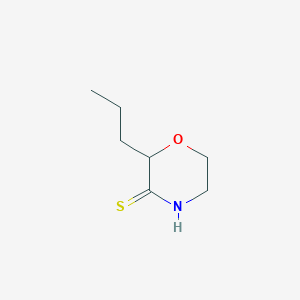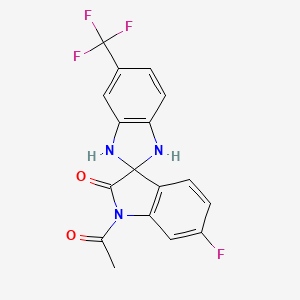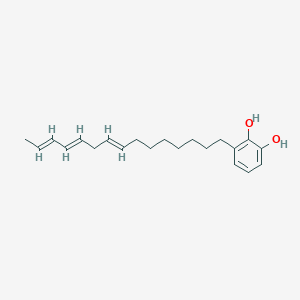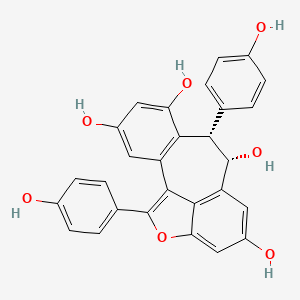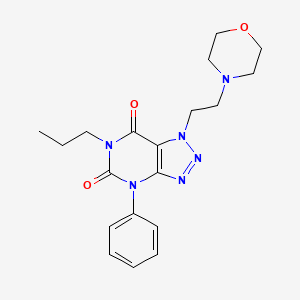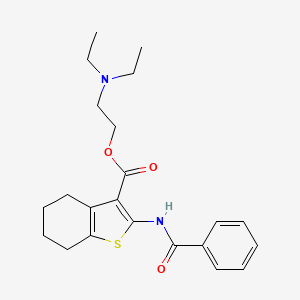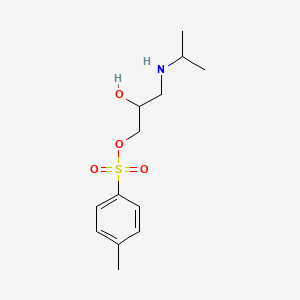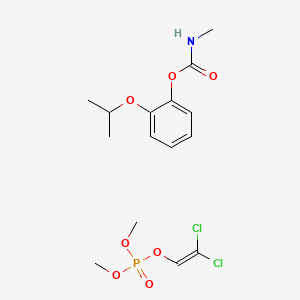
Black Flag
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Black Flag” is a term that can refer to various compounds depending on the context in the realm of chemistry, it is often associated with black phosphorus, an allotrope of phosphorus
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Black phosphorus can be synthesized through several methods, including:
High-Pressure Synthesis: This method involves converting white phosphorus to black phosphorus under high pressure and temperature conditions.
Chemical Vapor Transport (CVT): In this method, red phosphorus is converted to black phosphorus using a transport agent like iodine at elevated temperatures.
Solution-Based Synthesis: This involves the reduction of phosphorus trichloride in the presence of a reducing agent like sodium in an organic solvent.
Industrial Production Methods
Industrial production of black phosphorus is still in its nascent stages due to the high costs and complex procedures involved. advancements in scalable production methods are being researched to make it more commercially viable.
Analyse Chemischer Reaktionen
Types of Reactions
Black phosphorus undergoes various chemical reactions, including:
Oxidation: Black phosphorus can be oxidized to form phosphorus oxides.
Reduction: It can be reduced to form phosphine gas under certain conditions.
Substitution: Black phosphorus can undergo substitution reactions where its atoms are replaced by other elements or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and ozone.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Halogens and other electrophiles can be used for substitution reactions.
Major Products
Oxidation: Phosphorus pentoxide (P2O5)
Reduction: Phosphine (PH3)
Substitution: Various halogenated phosphorus compounds
Wissenschaftliche Forschungsanwendungen
Black phosphorus has a wide range of scientific research applications:
Electronics: Used in the development of field-effect transistors due to its high carrier mobility.
Optoelectronics: Utilized in photodetectors and light-emitting devices.
Biomedicine: Explored for drug delivery systems and bioimaging due to its biocompatibility.
Energy Storage: Investigated for use in batteries and supercapacitors.
Wirkmechanismus
The mechanism of action of black phosphorus involves its interaction with various molecular targets and pathways:
Electronic Properties: Its unique band structure allows for efficient charge transport.
Optoelectronic Properties: The layer-dependent bandgap enables its use in a wide range of light wavelengths.
Biological Interactions: Its biocompatibility and ability to generate reactive oxygen species make it useful in medical applications.
Vergleich Mit ähnlichen Verbindungen
Black phosphorus is often compared with other phosphorus allotropes and similar materials:
Red Phosphorus: Unlike black phosphorus, red phosphorus is less reactive and has different electronic properties.
White Phosphorus: Highly reactive and toxic, making it less suitable for many applications.
Graphene: While both have high carrier mobility, black phosphorus has a tunable bandgap, making it more versatile for certain applications.
List of Similar Compounds
- Red Phosphorus
- White Phosphorus
- Graphene
- Phosphorene (few-layer black phosphorus)
Black phosphorus stands out due to its unique combination of electronic, optoelectronic, and biocompatible properties, making it a highly versatile material for various advanced applications.
Eigenschaften
CAS-Nummer |
114269-35-1 |
|---|---|
Molekularformel |
C15H22Cl2NO7P |
Molekulargewicht |
430.2 g/mol |
IUPAC-Name |
2,2-dichloroethenyl dimethyl phosphate;(2-propan-2-yloxyphenyl) N-methylcarbamate |
InChI |
InChI=1S/C11H15NO3.C4H7Cl2O4P/c1-8(2)14-9-6-4-5-7-10(9)15-11(13)12-3;1-8-11(7,9-2)10-3-4(5)6/h4-8H,1-3H3,(H,12,13);3H,1-2H3 |
InChI-Schlüssel |
JEJAGQKHAKDRGG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=CC=CC=C1OC(=O)NC.COP(=O)(OC)OC=C(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


